molecular formula C18H11ClN2OS B2369301 4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide CAS No. 866038-98-4

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B2369301
CAS No.: 866038-98-4
M. Wt: 338.81
InChI Key: RRJLUCSXSVPUFV-UHFFFAOYSA-N
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Description

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide (CAS: 866038-98-4) is a high-purity furo[2,3-d]pyrimidine derivative supplied with a purity exceeding 90% . This compound belongs to a class of fused bicyclic pyrimidines investigated for their potential as tyrosine kinase inhibitors . The structural motif of the furopyrimidine core is significant in medicinal chemistry, with related compounds being studied for their ability to modulate key signaling pathways in disease models, particularly in oncology research . The specific substitution with a 4-chlorophenyl sulfide group at the 4-position and a phenyl group at the 6-position of the furopyrimidine scaffold is designed to explore structure-activity relationships for optimal biological activity . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key synthetic intermediate or as a molecular scaffold for further chemical exploration in developing new pharmacological tools. Key Features: • CAS Number: 866038-98-4 • Purity: >90% • Product Class: Furo[2,3-d]pyrimidine • Use: For Research Use Only (RUO). Not for human or therapeutic use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJLUCSXSVPUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

The compound exhibits the following physicochemical characteristics:

Property Value Source
Molecular Formula C18H11ClN2OS
Molecular Weight 338.8 g/mol
Physical State Solid
CAS Registry Number 866038-98-4
Creation Date in PubChem 2005-09-11
Last Modified 2025-04-05

General Synthetic Approaches to Furo[2,3-d]pyrimidines

Before discussing specific preparation methods for this compound, it is important to understand the general synthetic approaches to the furo[2,3-d]pyrimidine core structure. These approaches form the foundation for the targeted synthesis of our compound of interest.

Common Synthetic Strategies

Several strategies have been documented in the literature for the synthesis of furo[2,3-d]pyrimidines:

  • Palladium-catalyzed cross-coupling reactions of brominated furo[2,3-d]pyrimidine precursors
  • Condensation reactions of functionalized furans with appropriate pyrimidine-forming reagents
  • One-pot multicomponent reactions involving barbituric acids and other precursors
  • Cyclization approaches starting from appropriately substituted precursors

Research has shown that these methods can be adapted and modified to introduce various substituents at different positions of the furo[2,3-d]pyrimidine core, including the 4 and 6 positions which are relevant for our target compound.

Preparation Method I: Suzuki Coupling Approach

One of the most efficient and well-established methods for preparing this compound involves a sequential approach utilizing palladium-catalyzed Suzuki coupling followed by nucleophilic substitution.

Synthesis of 6-Phenyl Substituted Furo[2,3-d]pyrimidine Core

The key starting material for this approach is ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate, which undergoes Suzuki coupling with phenylboronic acid to introduce the phenyl group at the 6-position. This reaction follows a protocol similar to that described in the literature for related compounds.

Reaction Scheme:

Ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate + Phenylboronic acid → 
Ethyl 2,4-diamino-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate

Detailed Procedure:

Ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate (0.5 grams, 1.66 millimoles) is suspended in ethanol (15 milliliters). Phenylboronic acid (1.4 equivalents, 0.283 grams, 2.32 millimoles) is added, and the solution is degassed with nitrogen for 5 minutes. Then, dichlorobis(triphenylphosphine)palladium(II) (5 mole%, 0.084 millimoles, 58 milligrams) is added, and the solution is degassed further. An aqueous sodium carbonate solution (2 molar, 15 milliliters) is added, and the solution is degassed again. The reaction is heated at 60 degrees Celsius for approximately 16 hours or until completion as monitored by thin-layer chromatography. The reaction mixture is then cooled to room temperature and extracted with ethyl acetate (3 × 100 milliliters). The organic layer is washed successively with brine (30 milliliters), water (30 milliliters), and dried over sodium sulfate, filtered, and concentrated under reduced pressure.

Conversion to 4-Chloro Intermediate

The next step involves the conversion of the 4-amino group to a chloride, which serves as a leaving group for the subsequent nucleophilic substitution:

Reaction Scheme:

Ethyl 2,4-diamino-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate + POCl3 → 
Ethyl 2-amino-4-chloro-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate

Detailed Procedure:

The 2,4-diamino-6-phenylfuro[2,3-d]pyrimidine derivative (1 equivalent) is suspended in phosphorus oxychloride (10 milliliters per gram) and heated at reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with saturated sodium bicarbonate solution. The resulting mixture is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated to yield the 4-chloro intermediate.

Introduction of 4-Chlorophenyl Sulfide Group

The final step involves nucleophilic substitution of the 4-chloro group with 4-chlorothiophenol to introduce the 4-chlorophenyl sulfide moiety:

Reaction Scheme:

Ethyl 2-amino-4-chloro-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate + 4-Chlorothiophenol → 
Ethyl 2-amino-4-(4-chlorophenylthio)-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate

Detailed Procedure:

The 4-chloro intermediate (1 equivalent) and 4-chlorothiophenol (1.2 equivalents) are dissolved in dimethylformamide (10 milliliters per gram). Potassium carbonate (1.5 equivalents) is added, and the mixture is heated at 80-90 degrees Celsius for 4-6 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Optimization Parameters for Suzuki Coupling

The Suzuki coupling reaction, critical to the introduction of the phenyl group at the 6-position, can be optimized by adjusting several parameters:

Parameter Optimal Condition Effect on Yield Reference
Catalyst PdCl2(PPh3)2 (5 mol%) Essential for coupling
Base Na2CO3 (2M, aqueous) Activates boronic acid
Solvent Ethanol Provides good solubility
Temperature 60°C Balances reactivity and stability
Reaction Time 16 hours Ensures complete conversion
Boronic Acid Equivalents 1.4 Ensures complete conversion
Atmosphere Nitrogen Prevents catalyst oxidation

Preparation Method II: One-Pot Multicomponent Approach

An alternative approach to synthesizing this compound involves a one-pot three-component reaction strategy, which can potentially reduce the number of isolation steps and improve overall efficiency.

Reaction Design and Components

This approach involves the concurrent reaction of three key components: a barbituric acid derivative, benzaldehyde, and a suitable sulfur-containing reagent that can introduce the 4-chlorophenylthio group. This strategy draws from methodologies described for the synthesis of related dihydrofuro[2,3-d]pyrimidines.

Reaction Components:

  • Barbituric acid derivative (providing the pyrimidine portion)
  • Benzaldehyde (source of the phenyl group)
  • 4-Chlorophenylthiol or a suitable precursor
  • Base catalyst (typically triethylamine or 1,4-diazabicyclo[2.2.2]octane)

Experimental Procedure

A one-pot protocol for this approach would involve:

In a round-bottomed flask, barbituric acid derivative (1 equivalent), benzaldehyde (1 equivalent), and the 4-chlorophenylthiol precursor (1 equivalent) are combined in ethanol (15 milliliters). Triethylamine (1.2 equivalents) is added, and the mixture is heated at reflux for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitate is collected by filtration. The crude product is recrystallized from appropriate solvents to yield the target compound.

Optimization Parameters for Multicomponent Approach

The efficiency of the one-pot multicomponent approach depends on several key parameters:

Parameter Range Studied Optimal Condition Effect on Yield
Base TEA, DABCO, K2CO3 Triethylamine Facilitates condensation
Solvent Ethanol, Water, DMF Ethanol Balances solubility and reactivity
Temperature 60-100°C Reflux (78°C) Promotes completion of reaction
Reaction Time 1-6 hours 3-4 hours Ensures complete conversion
Molar Ratio Various 1:1:1:1.2 Optimizes component utilization

Preparation Method III: Modified Synthesis via Thiolation of Chlorinated Precursor

Another viable approach involves the direct thiolation of a 4-chloro-6-phenylpyrimidine precursor with 4-chlorothiophenol. This method leverages techniques similar to those used in the synthesis of other sulfur-containing heterocycles.

Synthesis of 4-Chloro-6-phenylpyrimidine Precursor

The 4-chloro-6-phenylpyrimidine precursor can be synthesized using methods described in the literature for similar compounds.

Detailed Procedure:

A mixture of appropriate pyrimidine precursor and phosphorus oxychloride is heated at reflux for 2-3 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with sodium bicarbonate solution. The resulting mixture is extracted with ethyl acetate, and the organic layer is dried, filtered, and concentrated to yield the 4-chloro-6-phenylpyrimidine intermediate.

Thiolation Reaction

The thiolation reaction involves the nucleophilic substitution of the chloride at the 4-position with 4-chlorothiophenol:

Reaction Scheme:

4-Chloro-6-phenylpyrimidine + 4-Chlorothiophenol → 
4-(4-Chlorophenylthio)-6-phenylpyrimidine

Detailed Procedure:

The 4-chloro-6-phenylpyrimidine (1 equivalent) and 4-chlorothiophenol (1.2 equivalents) are combined in dimethylformamide (10 milliliters per gram). Potassium carbonate (1.5 equivalents) is added, and the mixture is heated at 80-90 degrees Celsius for 4-6 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the target compound.

Reaction Parameters for Thiolation

The thiolation reaction can be optimized by adjusting several parameters:

Parameter Range Studied Optimal Condition Effect on Yield
Base K2CO3, TEA, NaH K2CO3 Deprotonates thiol without side reactions
Solvent DMF, ACN, DMSO DMF Facilitates nucleophilic substitution
Temperature 60-100°C 80-90°C Balances reactivity and selectivity
Reaction Time 2-12 hours 4-6 hours Ensures complete conversion
Thiol Equivalents 1.0-1.5 1.2 Ensures complete substitution

Purification and Characterization

The final purification and characterization of this compound are critical steps in ensuring the quality and identity of the synthesized product.

Purification Techniques

Multiple purification techniques can be employed for obtaining high-purity this compound:

  • Column Chromatography :

    • Stationary Phase: Silica gel (60-120 mesh size)
    • Mobile Phase: Gradient elution with ethyl acetate/hexane mixtures (typically starting with 5% ethyl acetate and increasing to 20%)
  • Recrystallization :

    • Solvents: Methanol, ethanol, or ethyl acetate/hexane mixtures
    • Procedure: The crude product is dissolved in a minimum amount of hot solvent, filtered hot, and allowed to cool slowly to form crystals
  • Preparative HPLC :

    • For cases where conventional purification methods are insufficient
    • Column: C18 reverse phase
    • Mobile Phase: Acetonitrile/water gradient

Characterization Data

Comprehensive characterization of this compound typically includes:

  • Spectroscopic Analysis :

    • 1H-NMR (400 or 500 MHz, DMSO-d6 or CDCl3)
    • 13C-NMR (100 or 125 MHz, DMSO-d6 or CDCl3)
    • HRMS (expected [M+H]+ at m/z 339.0359)
    • FTIR for identification of functional groups
  • Physical Properties :

    • Melting Point Determination
    • Solubility Profile in Various Solvents
  • Chromatographic Analysis :

    • HPLC Purity Determination
    • TLC Retention Factors in Different Solvent Systems

Comparative Analysis of Preparation Methods

Each of the three described preparation methods offers distinct advantages and limitations. Below is a comparative analysis to guide selection based on specific requirements:

Method Advantages Disadvantages Estimated Overall Yield Complexity Level
Suzuki Coupling Approach - High regioselectivity
- Well-established protocols
- Scalable process
- Multi-step synthesis
- Requires palladium catalyst
- Longer overall time
35-45% Moderate
One-Pot Multicomponent Approach - Fewer isolation steps
- Time-efficient
- Potentially higher atom economy
- May require optimization
- Potentially lower purity
- Limited substrate scope
25-35% Low to Moderate
Modified Synthesis via Thiolation - Straightforward chemistry
- Common reagents
- Flexible for modification
- Potential side reactions
- Variable yields based on substrate
- Multiple steps
30-40% Moderate

Method Selection Criteria

The selection of the most appropriate preparation method should consider:

  • Scale Requirements : The Suzuki coupling approach may be preferable for larger scale synthesis due to its reliability and established protocols.

  • Available Equipment : The one-pot multicomponent approach requires less specialized equipment but may need more optimization.

  • Time Constraints : The one-pot approach offers time efficiency by reducing the number of isolation steps.

  • Purity Requirements : For applications requiring high purity, the Suzuki coupling approach followed by rigorous purification may be preferred.

  • Cost Considerations : The palladium catalyst used in the Suzuki coupling approach represents a significant cost factor, especially for larger scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: Methyl 4-[(6-Phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl Ether

This compound (CAS: 866038-96-2) shares the furopyrimidine core and 6-phenyl substitution but differs in the 4-position substituent, where a methoxy group replaces the chlorine atom .

Key Differences and Implications :
Property 4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl Sulfide Methyl 4-[(6-Phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl Ether
Substituent Chlorine (electron-withdrawing) Methoxy (electron-donating)
Molecular Formula C₁₈H₁₁ClN₂OS (theoretical) C₁₉H₁₄N₂O₂S
Molecular Weight ~338.5 g/mol (calculated) 334.40 g/mol
Lipophilicity (logP) Higher (Cl increases hydrophobicity) Lower (OCH₃ reduces hydrophobicity)
  • Electronic Effects : The chloro group’s electron-withdrawing nature may enhance electrophilic reactivity at the pyrimidine ring, whereas the methoxy group’s electron-donating properties could stabilize resonance structures.
  • Solubility : The methoxy derivative is expected to exhibit better aqueous solubility due to reduced lipophilicity compared to the chloro analog.
  • Biological Activity : Substituent polarity and size influence target interactions. For instance, methoxy groups are often used to improve metabolic stability, while chloro substituents may enhance membrane permeability .

Comparison with Patent-Disclosed Derivatives

A European patent (2024) describes crystalline forms of a structurally complex derivative: (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide free base . Though distinct in substitution, this compound highlights the impact of bulkier functional groups:

  • Substituent Complexity: The hydroxyethylamino and dimethylamino groups introduce hydrogen-bonding capabilities and stereochemical complexity, likely improving crystallinity and pharmacokinetic properties .
  • Biological Relevance : Such modifications are typical in drug development to optimize binding affinity (e.g., kinase inhibitors) and solubility.

General Trends in Furopyrimidine Derivatives

Substituent Position : Modifications at the 4-position (e.g., thioether vs. ether linkages) significantly alter electronic and steric profiles.

Aromaticity : Phenyl groups at the 6-position contribute to π-π stacking interactions, critical for target binding in enzyme inhibitors.

Functional Groups: Chloro, methoxy, and amino groups serve as tunable handles for balancing lipophilicity, solubility, and reactivity.

Biological Activity

4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize existing research findings regarding its biological activity, including case studies, data tables, and detailed evaluations of its pharmacological properties.

Basic Information

  • Chemical Name : this compound
  • CAS Number : Not specified in the sources but can be referenced as CB41530148.
  • Molecular Formula : C18H11ClN2OS
  • Molecular Weight : 338.81 g/mol

Structure

The compound features a furo[2,3-d]pyrimidine core with a chlorophenyl and phenyl substituents. The presence of sulfur in the structure may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to furo[2,3-d]pyrimidines. For instance, derivatives of this class have shown promising results against various cancer cell lines:

  • Inhibition of Lung Cancer Cells : A related study evaluated the efficacy of synthesized flavonols against human non-small cell lung cancer (A549 cells). Compounds with similar structures demonstrated IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil, indicating potential for further development as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways and caspase activation. This suggests that this compound may similarly engage apoptotic pathways in cancer cells .

Antifungal and Antitubercular Activity

Another aspect of biological activity includes antifungal and antitubercular properties observed in related compounds:

  • Antifungal Efficacy : Research has indicated that certain pyrazole derivatives exhibit significant antifungal activity against pathogenic strains. The structural similarity to this compound suggests potential for similar antifungal effects .
  • Antitubercular Potential : The same classes of compounds have shown promise against Mycobacterium tuberculosis, indicating a broader spectrum of antimicrobial activity .

Study on Anticancer Properties

A notable case study involved synthesizing various flavonoids and assessing their effects on A549 cells. The results indicated that certain halogen-substituted compounds had IC50 values as low as 0.46 µM, significantly outperforming standard treatments . This reinforces the hypothesis that structural modifications can enhance biological activity.

Comparative Analysis Table

Compound NameIC50 (µM)Mechanism of ActionTarget
5-Fluorouracil4.98Apoptosis inductionA549
Compound 6l0.46Mitochondrial pathwayA549
Compound XTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for this compound, and how can intermediate purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions and coupling steps. For example, starting with chlorophenyl precursors, thiol-containing intermediates are generated via reaction with thiourea or NaSH under reflux conditions. Subsequent coupling with a pyrimidine core is achieved using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or base-mediated thioether formation .
  • Purity Assurance : Intermediate purity is monitored via reverse-phase HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and sulfur-linked methyl groups (δ 3.5–4.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight within 0.001 Da accuracy .
  • Purity Analysis : HPLC with diode-array detection (DAD) quantifies impurities (<1%). Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen .

Advanced Research Questions

Q. How can computational reaction path search methods and experimental design optimize synthesis yield?

  • Methodological Answer :

  • Computational Design : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates to identify energetically favorable pathways. Software like Gaussian or ORCA is used .

  • Experimental Optimization : A factorial design (e.g., 2³ full factorial) tests variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) maximizes yield. For example, a 15% yield increase was achieved by optimizing Pd(OAc)₂ concentration (0.5–1.5 mol%) and reaction time (12–24 h) .

    • Data Table :
VariableRange TestedOptimal ConditionYield Improvement
Catalyst (Pd(OAc)₂)0.5–1.5 mol%1.2 mol%+12%
Temperature80–120°C110°C+8%
Solvent (DMF/H₂O)3:1–1:1 (v/v)2:1 (v/v)+5%
Based on RSM analysis of 27 experimental runs .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer :

  • Assay-Specific Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 h vs. 48 h) may explain variability. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Reconciliation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. For instance, a 2-fold IC₅₀ difference (e.g., 5 µM vs. 10 µM) may stem from assay sensitivity thresholds .
  • Mechanistic Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies target binding affinity (Kd) to distinguish true bioactivity from assay artifacts .

Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced potency?

  • Methodological Answer :

  • Core Modifications : Replace the chlorophenyl group with trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups to alter electron density and binding affinity .
  • Sulfur Linker Optimization : Compare sulfide, sulfoxide, and sulfone derivatives. Sulfones exhibit higher metabolic stability but reduced solubility .
  • Data Table :
DerivativeIC₅₀ (µM)Solubility (mg/mL)Metabolic Stability (t₁/₂, h)
Sulfide (Parent)8.20.151.5
Sulfoxide12.40.222.8
Sulfone6.70.094.2
Data from enzyme inhibition assays and hepatic microsome studies .

Key Considerations for Experimental Design

  • Contradiction Management : When replication fails, validate reagents (e.g., ATP concentration in kinase assays) and environmental controls (e.g., O₂ levels in aerobic reactions) .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., Annex 5 of OECD 423 for acute oral toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.